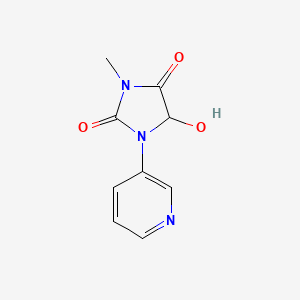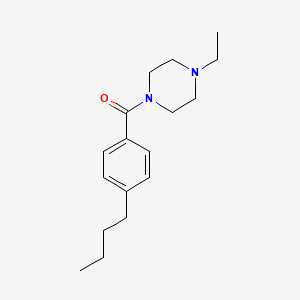![molecular formula C23H23ClN2O B4972998 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B4972998.png)
3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as VUF-8430 and is a selective antagonist of the alpha7 nicotinic acetylcholine receptor.
Mecanismo De Acción
The mechanism of action of 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine involves the selective antagonism of the alpha7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is involved in the transmission of nerve impulses in the brain. The selective antagonism of this receptor by 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine can help in the development of drugs for the treatment of cognitive disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine are still being studied. However, it is known that the selective antagonism of the alpha7 nicotinic acetylcholine receptor can lead to changes in neurotransmitter release, synaptic plasticity, and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine in lab experiments is its selective antagonism of the alpha7 nicotinic acetylcholine receptor. This can help in the development of drugs for the treatment of cognitive disorders such as Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine. One of the major directions is the development of drugs for the treatment of cognitive disorders such as Alzheimer's disease. Further studies are also needed to determine the potential side effects and safe dosage of this compound. Additionally, the study of the alpha7 nicotinic acetylcholine receptor and its role in various physiological processes can also be a future direction for research.
Métodos De Síntesis
The synthesis of 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-chlorophenol with 3-bromobenzylbromide in the presence of potassium carbonate to form 3-(4-chlorophenoxy)benzyl bromide. The second step involves the reaction of 3-(4-chlorophenoxy)benzyl bromide with 2-piperidinylmagnesium bromide in the presence of copper(I) iodide to form 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine.
Aplicaciones Científicas De Investigación
3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine has potential applications in various scientific research fields. One of the major applications of this compound is in the study of the alpha7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including memory, attention, and learning. The selective antagonism of this receptor by 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine can help in the development of drugs for the treatment of cognitive disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-[1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O/c24-20-9-11-21(12-10-20)27-22-7-3-5-18(15-22)17-26-14-2-1-8-23(26)19-6-4-13-25-16-19/h3-7,9-13,15-16,23H,1-2,8,14,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAOSCFGMDDFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-2-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4972917.png)
![2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4972923.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4972930.png)

![2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B4972938.png)
![4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide](/img/structure/B4972940.png)
![methyl (3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B4972946.png)
![N-({[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4972949.png)
![2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B4972958.png)
![2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid](/img/structure/B4972961.png)
![5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4972969.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973007.png)
![[1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B4973022.png)